molecular formula C14H21N3O2S B2844806 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 899991-00-5

2-((2-(azepan-1-yl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No. B2844806
CAS RN: 899991-00-5
M. Wt: 295.4
InChI Key: GJPHXUMHPWFGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(azepan-1-yl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ADTC-1 and is known for its unique chemical structure and properties. In

Scientific Research Applications

Synthesis and Antimicrobial Applications

A study by Abu‐Hashem & El‐Shazly (2019) describes the synthesis of novel heterocyclic compounds with antimicrobial efficacy. These compounds, derived from pyrimidin-4(3H)-one derivatives, showed potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This research highlights the potential of these compounds in developing new antimicrobial agents (Abu‐Hashem & El‐Shazly, 2019).

Anticancer and Antitubercular Activities

Chandrashekaraiah et al. (2014) synthesized azetidinone analogues, demonstrating their in vitro antimicrobial and antitubercular activity. This suggests the therapeutic potential of pyrimidine derivatives in treating infections and tuberculosis (Chandrashekaraiah et al., 2014).

Anticonvulsant Agents

Research conducted by Severina et al. (2020) focused on synthesizing new thioacetamide derivatives of pyrimidine for potential anticonvulsant applications. Their study indicates these compounds' moderate anticonvulsant activity, providing a foundation for developing new epilepsy treatments (Severina et al., 2020).

Antiviral Properties

Novikov et al. (2004) synthesized derivatives of pyrimidin-4(3H)-one with potential anti-HIV-1 activity, showcasing the capacity of these compounds to inhibit the replication of human immunodeficiency virus type 1. This research opens avenues for new antiviral therapeutics based on pyrimidine derivatives (Novikov et al., 2004).

Herbicidal Activity

Wang et al. (2006) designed and synthesized a series of pyrimidine derivatives with herbicidal activities, demonstrating their potential use in agricultural science to control unwanted plant growth (Wang et al., 2006).

properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-10-11(2)15-14(16-13(10)19)20-9-12(18)17-7-5-3-4-6-8-17/h3-9H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPHXUMHPWFGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)N2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090275
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.